methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate
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Overview
Description
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring substituted with amino, bromo, and chloro groups, as well as a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives
Bromination and Chlorination: The pyridine ring is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Chlorination is then carried out using chlorine gas or a chlorinating agent like thionyl chloride.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific biological pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid: Lacks the methyl ester group.
3-Amino-4-bromo-6-chloro-pyridine: Lacks both the carboxylic acid and methyl ester groups.
3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester: Lacks the chloro group.
Uniqueness
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications
Properties
IUPAC Name |
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSDNNJZKLQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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